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N-(3-chloro-4-methylphenyl)-1H-indazole-3-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the indazole ring system, combined with the chloro and methyl substituents, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1H-indazole-3-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with indazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Uniqueness
N-(3-chloro-4-methylphenyl)-1H-indazole-3-carboxamide is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12ClN3O |
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Molecular Weight |
285.73 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H12ClN3O/c1-9-6-7-10(8-12(9)16)17-15(20)14-11-4-2-3-5-13(11)18-19-14/h2-8H,1H3,(H,17,20)(H,18,19) |
InChI Key |
PMRCTKBIRWTNDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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